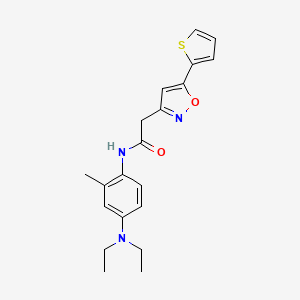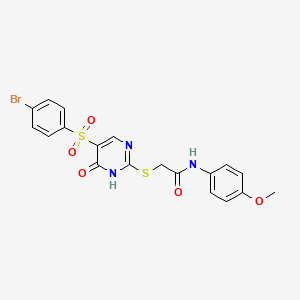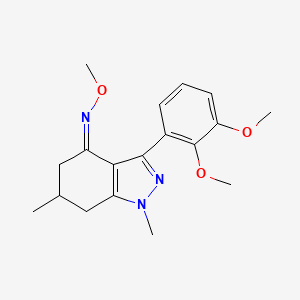
3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime (hereafter referred to as "3-DMP-DMI") is an indazole-based compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for certain proteins, as well as its ability to bind to certain receptors. Additionally, 3-DMP-DMI has been studied for its biochemical and physiological effects in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Research on compounds structurally related to 3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime primarily focuses on the synthesis and characterization of various derivatives. For instance, Sucrow et al. (1977) explored the synthesis of indazol derivatives, which are structurally similar to the compound , detailing the reduction, dehydration, bromination, and conversion processes involved in creating these derivatives (Sucrow, Fehlauer, & Sandmann, 1977).
Antioxidant Activities
Yüksek et al. (2015) synthesized a series of novel triazole derivatives, which share a similar structural framework with the specified compound. They examined their in vitro antioxidant activities, including free radical scavenging and metal chelating activity. This study demonstrates the potential of these compounds in antioxidant applications (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Molecular Structure Analysis
Ayato et al. (1981) conducted a study on the molecular structures of reduced triazine derivatives, which are chemically related to the compound . This research provides insights into the structural properties of these compounds, which is crucial for understanding their potential applications in scientific research (Ayato, Tanaka, Yamane, Ashida, Sasaki, Minamoto, & Harada, 1981).
Anti-Inflammatory Activity
Labanauskas et al. (2001) explored the synthesis of triazole-thiol derivatives, similar to the specified compound, and their potential anti-inflammatory activities. This suggests the possibility of the compound's application in medical research, specifically in developing anti-inflammatory treatments (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).
Biological Activity and Chemical Synthesis
Further studies, such as those by Liu et al. (2004), focus on the synthesis of carboxylic acid derivatives that exhibit fungicidal and insecticidal activities. These studies contribute to the understanding of how structural changes in compounds like this compound can lead to different biological activities (Liu, Li, & Li, 2004).
Eigenschaften
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-9-13(20-24-5)16-14(10-11)21(2)19-17(16)12-7-6-8-15(22-3)18(12)23-4/h6-8,11H,9-10H2,1-5H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYNSLRPHUOOK-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

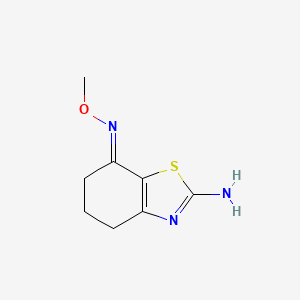
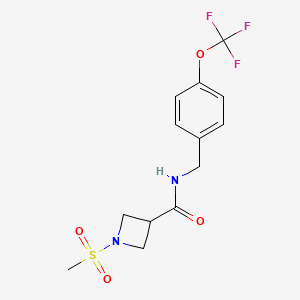
![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)
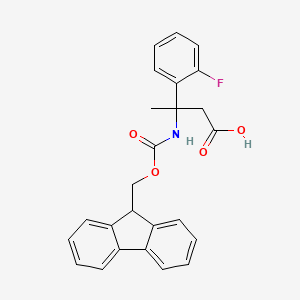
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
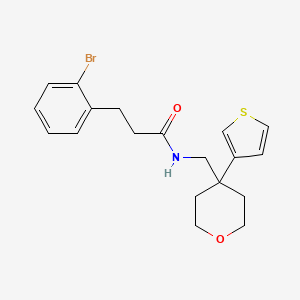
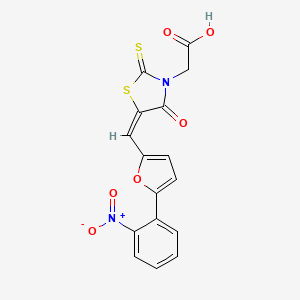
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)
